Technical Guide: Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 203321-83-9)
Technical Guide: Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 203321-83-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of therapeutic agents.
Chemical and Physical Properties
Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, with the CAS number 203321-83-9, is a pyridine-based carbamate derivative.[1] Its structure incorporates a reactive hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable precursor for further chemical modifications.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 203321-83-9 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Boiling Point | 387.8 °C | [1] |
| Density | 1.1 g/cm³ | [1] |
| Physical Form | Yellow Solid | |
| Purity | ≥95% - 96% |
Note: A specific melting point for this compound is not consistently reported in the literature.
Synthesis and Experimental Protocols
The synthesis of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate can be achieved through several routes. The most common methods involve the protection of the amino group of a corresponding pyridine derivative. Below are detailed protocols for two synthetic approaches.
Method 1: Boc Protection of 6-(hydroxymethyl)pyridin-2-amine
This method involves the direct protection of the primary amine of 6-(hydroxymethyl)pyridin-2-amine using di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Workflow:
Figure 1: Workflow for the synthesis of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate via Boc protection.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(hydroxymethyl)pyridin-2-amine in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane. To this solution, add a suitable base, like triethylamine, to act as a scavenger for the acid generated during the reaction.
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Reagent Addition: While stirring the solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
Method 2: Multi-step Synthesis via Palladium-Catalyzed Cross-Coupling
A more complex, alternative route involves a multi-step synthesis that allows for greater molecular diversity.[1]
Logical Relationship of Synthetic Steps:
Figure 2: Logical flow of a multi-step synthesis of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate derivatives.
This pathway offers the flexibility to introduce various substituents onto the pyridine ring before the formation of the carbamate.[1]
Biological Activity and Applications in Drug Discovery
Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functional group is a known pharmacophore that can interact with biological targets, often by forming covalent bonds with nucleophilic residues in enzymes or receptors.[1]
While specific biological targets for this particular compound are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for various diseases. Carbamate derivatives, in general, have been explored as therapeutic agents in a wide range of conditions.
Potential Therapeutic Areas for Derivatives:
The versatility of the hydroxymethyl and carbamate groups allows for the derivatization of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate to generate libraries of compounds for screening against various biological targets.
Signaling Pathway Interaction (Hypothetical):
Given that many kinase inhibitors feature a pyridinyl-amino core structure, it is plausible that derivatives of this compound could be designed to target signaling pathways regulated by protein kinases.
Figure 3: A hypothetical signaling pathway illustrating how a derivative of the title compound could act as a protein kinase inhibitor.
Spectroscopic Data
The structural characterization of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is typically performed using standard spectroscopic techniques.
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¹H NMR: Expected signals include a singlet for the tert-butyl protons at approximately 1.3 ppm and signals for the hydroxymethyl protons around 4.5 ppm.[1] The aromatic protons on the pyridine ring would appear in the downfield region.
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¹³C NMR: The spectrum would show a characteristic peak for the carbamate carbonyl carbon, as well as signals for the carbons of the tert-butyl group, the pyridine ring, and the hydroxymethyl group.[1]
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Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.[1]
Storage and Handling
For long-term stability, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate should be stored in a cool (2-8°C), dry environment under an inert atmosphere, such as nitrogen or argon.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.

